molecular formula C11H13F3N2O2 B2572469 (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 1985888-78-5

(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone

Cat. No. B2572469
CAS RN: 1985888-78-5
M. Wt: 262.232
InChI Key: YCSBMUWWCSUOKL-UHFFFAOYSA-N
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Description

(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Pharmacokinetics and Metabolism

One area of research focuses on the pharmacokinetics, metabolism, and excretion of compounds with structural similarities, such as dipeptidyl peptidase IV inhibitors. These studies often involve examining the absorption, distribution, metabolism, and excretion (ADME) profiles in various species, including rats, dogs, and humans. The major metabolic pathways could include hydroxylation, amide hydrolysis, N-dealkylation, and conjugation reactions, indicating the body's ability to metabolize and eliminate these compounds efficiently. Such research underscores the importance of understanding a compound's pharmacokinetic profile for therapeutic applications (Sharma et al., 2012).

Synthesis and Structural Analysis

The synthesis of structurally related compounds, including their intermediates, provides valuable insights into chemical methodologies that could be applied to the synthesis of (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone. These syntheses often involve multiple steps, including amidation, Friedel-Crafts acylation, and hydration, with the aim of achieving high yields and purity. Furthermore, structural analysis through techniques such as NMR and crystallography aids in confirming the identity and purity of synthesized compounds, which is crucial for their further application in research (Rui, 2010).

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial activity, demonstrating potential applications in developing new antibacterial and antifungal agents. Such studies typically involve the synthesis of derivatives followed by in vitro testing against various pathogenic bacterial and fungal strains. The identification of compounds with significant antimicrobial properties can lead to further research and development in the field of antibiotics and infection control (Mallesha & Mohana, 2014).

Molecular Interaction Studies

Research on the molecular interactions of analogous compounds with biological targets, such as cannabinoid receptors, provides insights into the design and development of receptor antagonists or agonists. These studies can involve computational modeling, binding affinity analysis, and structure-activity relationship (SAR) exploration to understand how structural features influence biological activity. Such insights are valuable for designing compounds with improved efficacy, selectivity, and pharmacological properties (Shim et al., 2002).

properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)10(18)3-6-16(7-4-10)9(17)8-2-1-5-15-8/h1-2,5,15,18H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSBMUWWCSUOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(1H-pyrrol-2-yl)methanone

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